molecular formula C8H4ClF4NO B3041356 N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide CAS No. 284664-78-4

N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide

Cat. No.: B3041356
CAS No.: 284664-78-4
M. Wt: 241.57 g/mol
InChI Key: YCJRGNPPKUHVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure contributes to its unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide typically involves the reaction of 2,4-difluoroaniline with 2-chloro-2,2-difluoroacetyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Step 1: 2,4-difluoroaniline is dissolved in an appropriate solvent, such as dichloromethane.

    Step 2: 2-chloro-2,2-difluoroacetyl chloride is added dropwise to the solution while maintaining the temperature at around 0-5°C.

    Step 3: The reaction mixture is stirred for several hours at room temperature.

    Step 4: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Amines or reduced derivatives.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide
  • N-(2,4-Difluorophenyl)-2-[(2,4-dichlorobenzyl)thio]acetamide

Uniqueness

N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide is unique due to the presence of both chlorine and multiple fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF4NO/c9-8(12,13)7(15)14-6-2-1-4(10)3-5(6)11/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJRGNPPKUHVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide
Reactant of Route 2
Reactant of Route 2
N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide
Reactant of Route 3
Reactant of Route 3
N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide
Reactant of Route 4
Reactant of Route 4
N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide
Reactant of Route 5
Reactant of Route 5
N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide
Reactant of Route 6
Reactant of Route 6
N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.